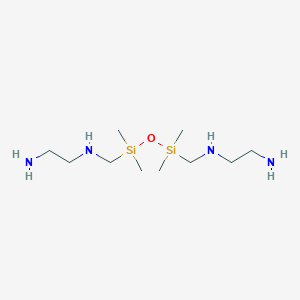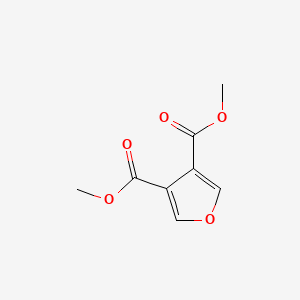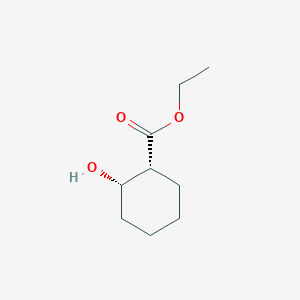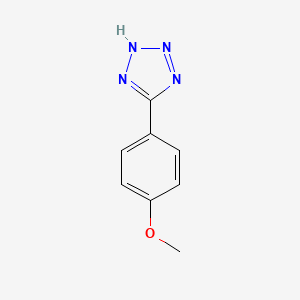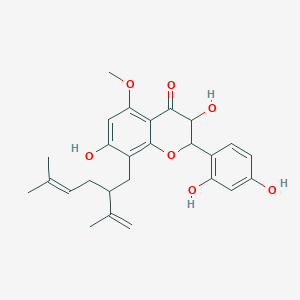
Kushenol N
Übersicht
Beschreibung
Kushenol N is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has anti-allergic and vasorelaxation activities .
Molecular Structure Analysis
The molecular formula of Kushenol N is C26H30O7 . Its molecular weight is 454.51 .Chemical Reactions Analysis
While specific chemical reactions involving Kushenol N are not detailed in the available resources, it’s known that Kushenol N is a part of a group of flavonoids that have a variety of biological activities .Physical And Chemical Properties Analysis
The molecular weight of Kushenol N is 454.51 and its molecular formula is C26H30O7 . Additional physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Antioxidative and Anti-inflammatory Activities
Kushenol N, derived from Sophora flavescens, exhibits significant antioxidative and anti-inflammatory properties. This is evident in its ability to suppress inflammatory mediators such as nitric oxide, PGE2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide-stimulated RAW264.7 macrophages. Kushenol N also upregulates the expression of HO-1 and its activities, with the upregulation of Nrf2 transcription activities being responsible for the increased expression and activity of HO-1 in LPS-stimulated RAW264.7 macrophages. In HaCaT cells, Kushenol N prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system, including glutathione, superoxide dismutase, and catalase, which prevent reactive oxygen species production from tert-butyl hydroperoxide-induced oxidative stress. The activation of Nrf2 and Akt in the PI3K-Akt signaling pathway by Kushenol N is responsible for its anti-oxidative stress activity in HaCaT cells (Cho et al., 2020).
Vasorelaxation Activity
Kushenol N is identified as a key compound responsible for vasorelaxation activity in porcine coronary arteries. It has been isolated from the methanol extract from the roots of Sophora flavescens and is known to induce relaxation of coronary arteries significantly, suggesting its potential therapeutic application in cardiovascular diseases (Kim et al., 2013).
Antiallergic Properties
Kushenol N demonstrates significant antiallergic properties. It has been shown to inhibit the release of beta-hexosaminidase from cultured RBL-2H3 cells, indicating its potential as a therapeutic agent in allergic reactions and related conditions (Quan et al., 2008).
Safety And Hazards
When handling Kushenol N, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327597 | |
| Record name | NSC668937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol N | |
CAS RN |
102490-65-3 | |
| Record name | NSC668937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



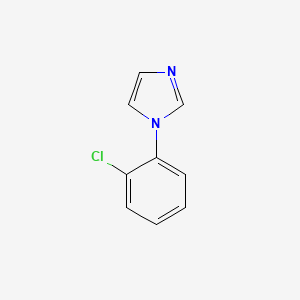
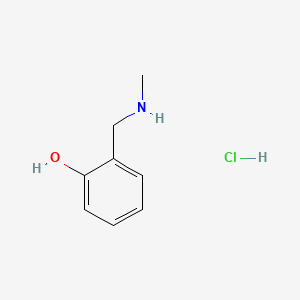
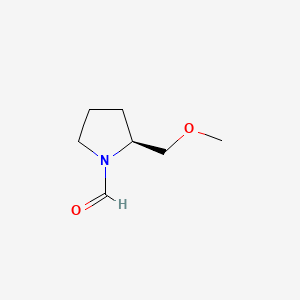
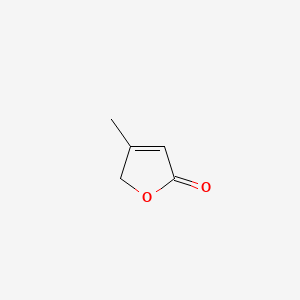
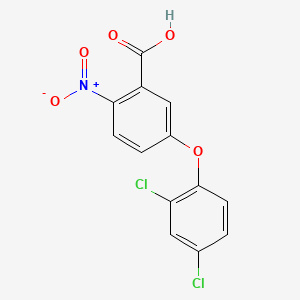
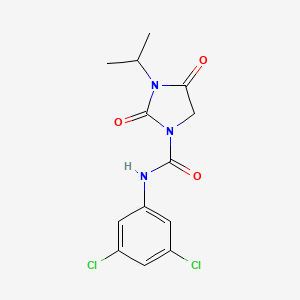
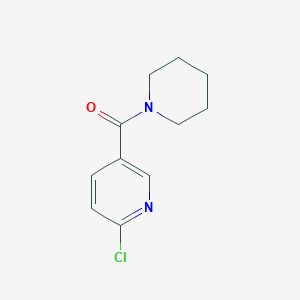
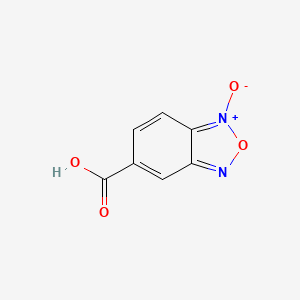
![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)
